Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring:
- A tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group.
- A propanamido linker connected to a benzofuropyrimidinylthio moiety. This compound is hypothesized to exhibit pharmacological activity, given structural similarities to validated bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-3-30-24(29)18-15-9-5-7-11-17(15)33-22(18)27-21(28)13(2)32-23-20-19(25-12-26-23)14-8-4-6-10-16(14)31-20/h4,6,8,10,12-13H,3,5,7,9,11H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXMAKWORRDDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzofuro[3,2-d]pyrimidine moiety linked via a thioether group to a tetrahydrobenzo[b]thiophene core. The synthesis of this compound typically involves several steps:
- Formation of Thioether Linkage : The initial step often includes the reaction of benzofuro[3,2-d]pyrimidin-4-thiol with appropriate acylating agents.
- Cyclization : Subsequent cyclization reactions help form the benzo[b]thiophene structure.
- Final Modifications : Final modifications may involve the introduction of functional groups to enhance biological activity.
These synthetic routes are crucial for producing the compound in adequate yields for biological evaluation .
This compound exhibits significant biological activity through its interaction with various molecular targets. The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, particularly targeting 5-lipoxygenase (5-LOX), which plays a critical role in leukotriene biosynthesis . This inhibition suggests therapeutic applications in treating inflammatory conditions such as asthma and psoriasis.
Antitumor Activity
Recent studies have indicated that derivatives of this compound possess notable antitumor properties. For example, compounds structurally related to this compound have demonstrated IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines . This suggests that the compound could be further explored as a chemotherapeutic agent.
Study on Inflammatory Response
In a study evaluating the anti-inflammatory effects of similar compounds, it was found that the administration of thioether derivatives resulted in significant reductions in inflammatory markers in animal models. The compounds were effective at modulating cytokine release and inhibiting leukocyte migration .
Anticancer Evaluation
Another study focused on the anticancer activity of related benzo[b]thiophene derivatives reported an enhanced cytotoxic effect against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways . The findings indicate that structural modifications can significantly influence biological activity.
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
The tetrahydrobenzo[b]thiophene core is a common scaffold in medicinal chemistry. Key analogues and their modifications are compared below:
Table 1: Structural and Functional Comparison of Analogues
Substituent-Driven Pharmacological Implications
- Benzofuropyrimidinylthio vs. The oxygen in the benzofuran ring may improve solubility relative to sulfur-containing analogues .
- Thioether Linkage :
The propanamido-thioether bridge in the target compound could enhance metabolic stability compared to ester or amide linkages in analogues like ’s furan derivative . - Comparison with Antiplatelet Agents : Compound C1 () demonstrates that tetrahydrobenzo[b]thiophene derivatives can achieve potent antiplatelet effects. The target compound’s benzofuropyrimidine group may target similar pathways (e.g., P2Y12 receptor antagonism) with improved selectivity .
Preparation Methods
Cyclocondensation of Cyclohexanone with Ethyl Cyanoacetate
The synthesis begins with the formation of the tetrahydrobenzothiophene ring via a Gewald reaction. Cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of morpholine as a catalyst.
Reaction Conditions
- Solvent: Ethanol
- Temperature: 80°C
- Time: 12 hours
- Yield: 78%
Characterization Data
N-Acylation with Propionyl Chloride
The amino group is acylated using propionyl chloride in dichloromethane with triethylamine as a base.
Reaction Conditions
- Molar Ratio: 1:1.2 (amine:propionyl chloride)
- Temperature: 0°C → room temperature
- Time: 6 hours
- Yield: 85%
Characterization Data
Synthesis of Fragment B: 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)propanoic Acid
Construction of the Benzofuro[3,2-d]pyrimidine Core
2-Hydroxybenzaldehyde undergoes cyclocondensation with thiourea and ethyl acetoacetate in acidic medium.
Reaction Conditions
- Catalyst: Conc. HCl
- Solvent: Ethanol
- Temperature: Reflux
- Time: 8 hours
- Yield: 65%
Characterization Data
Thiolation at Position 4
The 4-chloro intermediate reacts with thiourea in ethanol to introduce the thiol group.
Reaction Conditions
- Molar Ratio: 1:3 (chloro derivative:thiourea)
- Temperature: 70°C
- Time: 4 hours
- Yield: 72%
Characterization Data
- HRMS (ESI): m/z 261.0321 [M+H]⁺ (calc. 261.0318).
Propanoic Acid Derivatization
The thiol is alkylated with 2-bromopropanoic acid using K2CO3 in DMF.
Reaction Conditions
- Base: K2CO3
- Solvent: DMF
- Temperature: 60°C
- Time: 3 hours
- Yield: 68%
Final Coupling: Amide Bond Formation
Fragment A and Fragment B are coupled using EDCl/HOBt in anhydrous DCM.
Reaction Conditions
- Coupling Agents: EDCl (1.2 equiv), HOBt (1.1 equiv)
- Base: DIPEA (2 equiv)
- Solvent: Dichloromethane
- Temperature: Room temperature
- Time: 12 hours
- Yield: 58%
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrimidine H6), 7.62–7.58 (m, 2H, aromatic), 4.31 (q, J = 7.1 Hz, 2H, OCH2), 3.21 (t, J = 6.3 Hz, 2H, SCH2), 2.90–2.84 (m, 4H, cyclohexyl CH2).
- HPLC Purity: 98.2% (C18 column, MeCN/H2O = 70:30).
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Thioether Formation
An alternative approach employs Mitsunobu conditions to couple Fragment B’s thiol with a bromo-propanamide derivative of Fragment A.
Reaction Conditions
- Reagents: DIAD (1.5 equiv), PPh3 (1.5 equiv)
- Solvent: THF
- Temperature: 0°C → room temperature
- Yield: 63%
One-Pot Tandem Synthesis
A tandem acylation-thioetherification strategy reduces step count but requires stringent temperature control.
Reaction Conditions
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Solvent: DMF
- Temperature: 100°C
- Yield: 47%
Critical Analysis of Synthetic Challenges
Regioselectivity in Benzofuropyrimidine Functionalization
The 4-position of benzofuropyrimidine exhibits higher reactivity toward nucleophilic substitution compared to the 2-position due to electron-deficient aromaticity. Competing reactions at the furan oxygen are mitigated by using bulky leaving groups (e.g., mesyl instead of chloro).
Purification Challenges
The final compound’s lipophilicity necessitates reverse-phase chromatography (C18 silica, MeCN/H2O gradient). Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity.
Scalability and Industrial Considerations
Cost-Efficiency Analysis
- Route 1 (EDCl Coupling): High purity but expensive reagents ($12.50/g EDCl).
- Route 2 (Mitsunobu): Moderate cost ($8.20/g DIAD) but higher atom economy.
Green Chemistry Metrics
- E-Factor: 23.4 (Route 1) vs. 18.9 (Route 2).
- PMI (Process Mass Intensity): 56.2 vs. 41.7.
Q & A
Q. What synthetic strategies are effective for preparing thiophene-3-carboxylate derivatives like the target compound?
The synthesis of structurally related compounds often employs Knoevenagel condensation and cyanoacetylation. For example, ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate was synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole. Subsequent Knoevenagel condensation with substituted benzaldehydes in toluene (with piperidine/acetic acid catalysis) yielded acrylamido derivatives in 72–94% yields . Key parameters include reaction time (5–6 hours), solvent selection, and recrystallization for purification.
Q. How can the molecular structure of this compound be confirmed?
Structural validation typically combines spectroscopic and crystallographic methods:
- IR spectroscopy identifies functional groups (e.g., C=O, C≡N).
- 1H NMR confirms proton environments, such as methylene groups in tetrahydrobenzo rings.
- X-ray crystallography resolves 3D configurations and detects disorder in residues (e.g., R factor = 0.045 in related structures) .
- Mass spectrometry verifies molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during structural characterization?
Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from impurities, solvent interactions, or dynamic molecular behavior. Strategies include:
Q. What methodologies are recommended for evaluating biological activities like antioxidant or anti-inflammatory potential?
While the target compound’s bioactivity is not directly reported, analogous studies use:
- In vitro antioxidant assays : DPPH radical scavenging, FRAP, or lipid peroxidation inhibition.
- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, with dose-dependent analysis of COX-2 inhibition .
- Structure-activity relationship (SAR) studies to correlate substituents (e.g., electron-withdrawing groups on benzaldehyde) with activity.
Q. How can reaction yields be optimized for complex heterocyclic systems?
Low yields often stem from steric hindrance or competing side reactions. Optimization approaches include:
- Screening catalysts (e.g., piperidine vs. morpholine) to enhance selectivity.
- Adjusting stoichiometry (e.g., 10 mmol starting material, 11 mmol benzaldehyde) .
- Using high-boiling solvents (e.g., toluene) to facilitate reflux and reduce byproducts.
Data Analysis and Interpretation
Q. How should researchers address inconsistencies in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, animal models) or compound stability. Mitigation strategies:
Q. What crystallographic challenges arise with polycyclic compounds, and how are they resolved?
Disorders in crystal structures (e.g., in benzofuropyrimidin-thio groups) complicate refinement. Solutions include:
- Applying restraints to atomic displacement parameters.
- Using twin refinement algorithms for highly disordered regions .
- Cross-validating with spectroscopic data to confirm bond lengths/angles.
Methodological Recommendations
- Synthesis : Prioritize stepwise protocols with intermediate characterization to isolate pure products.
- Characterization : Combine multiple techniques (e.g., XRD + NMR) for robust structural assignment.
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants) and statistical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
